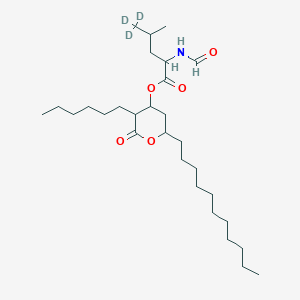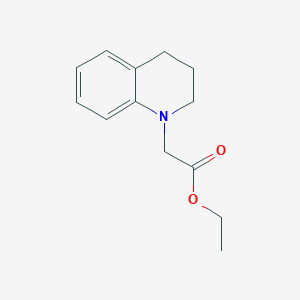
1,10-Phenanthroline-4-Methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Phenanthroline-4-Methanol is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its chelating properties, forming stable complexes with various metal ions. The addition of a methanol group at the 4-position enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4-Methanol can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1,10-Phenanthroline-4-Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
- Oxidation products include 1,10-phenanthroline-4-carboxylic acid.
- Reduction products include this compound derivatives with different functional groups.
- Substitution products vary depending on the substituent introduced.
科学研究应用
1,10-Phenanthroline-4-Methanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,10-Phenanthroline-4-Methanol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes or facilitate electron transfer processes. The molecular targets include various metal-dependent enzymes and proteins, and the pathways involved often relate to redox reactions and metal ion homeostasis.
相似化合物的比较
1,10-Phenanthroline: The parent compound, known for its strong chelating properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry.
4,7-Dimethyl-1,10-Phenanthroline: A derivative with methyl groups at the 4 and 7 positions, affecting its solubility and reactivity.
Uniqueness: 1,10-Phenanthroline-4-Methanol is unique due to the presence of the methanol group, which enhances its solubility and provides additional functionalization options. This makes it more versatile in various chemical and biological applications compared to its analogs.
属性
CAS 编号 |
184946-30-3 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.2313 |
同义词 |
1,10-Phenanthroline-4-Methanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)





